molecular formula C21H23ClN4O2S B278118 N-benzoyl-N'-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]thiourea

N-benzoyl-N'-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]thiourea

Cat. No. B278118
M. Wt: 431 g/mol
InChI Key: MNVBLZBEMSYWEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzoyl-N'-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]thiourea, also known as NPC1161B, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiourea derivative that has shown promising results in various studies related to its mechanism of action and biochemical effects.

Mechanism Of Action

N-benzoyl-N'-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]thiourea inhibits the activity of COX-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. This leads to a decrease in inflammation and pain. N-benzoyl-N'-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]thiourea also induces apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects
N-benzoyl-N'-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]thiourea has been found to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer properties. It has also been shown to have antioxidant activity and to inhibit the production of nitric oxide, which is involved in the development of various diseases.

Advantages And Limitations For Lab Experiments

One advantage of using N-benzoyl-N'-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]thiourea in lab experiments is its potency and specificity in inhibiting COX-2 activity. It is also relatively easy to synthesize and purify. However, one limitation is that it may have off-target effects on other enzymes or proteins, which could affect the interpretation of results.

Future Directions

There are several potential future directions for research on N-benzoyl-N'-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]thiourea. One area of interest is its potential use in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of research could be the development of novel derivatives of N-benzoyl-N'-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]thiourea with improved potency and specificity. Additionally, N-benzoyl-N'-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]thiourea could be further studied for its potential as a chemotherapeutic agent in the treatment of various types of cancer.

Synthesis Methods

The synthesis of N-benzoyl-N'-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]thiourea involves the reaction of 3-chloro-4-(4-propionyl-1-piperazinyl)aniline with benzoylisothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain N-benzoyl-N'-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]thiourea in a high yield.

Scientific Research Applications

N-benzoyl-N'-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]thiourea has been found to have potential applications in scientific research related to cancer, inflammation, and pain management. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation and pain. N-benzoyl-N'-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]thiourea has also been found to have anticancer properties by inducing apoptosis in cancer cells.

properties

Product Name

N-benzoyl-N'-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]thiourea

Molecular Formula

C21H23ClN4O2S

Molecular Weight

431 g/mol

IUPAC Name

N-[[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C21H23ClN4O2S/c1-2-19(27)26-12-10-25(11-13-26)18-9-8-16(14-17(18)22)23-21(29)24-20(28)15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3,(H2,23,24,28,29)

InChI Key

MNVBLZBEMSYWEX-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3)Cl

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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